molecular formula C15H12N4 B067670 2,6-dipyridin-2-ylpyridin-4-amine CAS No. 193944-66-0

2,6-dipyridin-2-ylpyridin-4-amine

Cat. No.: B067670
CAS No.: 193944-66-0
M. Wt: 248.28 g/mol
InChI Key: ROISIAUYBSOVRR-UHFFFAOYSA-N
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Description

[2,2’:6’,2’‘-Terpyridin]-4’-amine is a heterocyclic compound derived from pyridine. It is a white solid that is soluble in most organic solvents. This compound is primarily used as a ligand in coordination chemistry, forming complexes with various metal ions .

Mechanism of Action

Target of Action

4’-Amino-2,2’:6’,2’‘-Terpyridine, also known as 2,2’:6’,2’‘-Terpyridin-4’-amine, is a tridentate ligand . It primarily targets metal centers, forming complexes with them . These metal complexes have been found to have potential applications in various fields, including opto-electronic devices and life science .

Mode of Action

The compound interacts with its targets (metal centers) through coordination, forming a sandwich-like structure . This interaction results in the formation of metallo-supramolecular structures . The structure of these complexes can be influenced by the presence of different substituents on the terpyridine scaffold .

Biochemical Pathways

It has been suggested that the compound may play a role in mitophagy, a selective autophagic process involved in degrading dysfunctional mitochondria .

Pharmacokinetics

Its ability to form stable complexes with metal centers suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of 4’-Amino-2,2’:6’,2’'-Terpyridine’s action are largely dependent on the specific metal center it targets. For example, when integrated into a metal–organic framework, the compound has been found to exhibit photocatalytic activity . Additionally, certain complexes of the compound have shown promising antibacterial and antifungal activity .

Action Environment

The action, efficacy, and stability of 4’-Amino-2,2’:6’,2’'-Terpyridine can be influenced by various environmental factors. For instance, the spatial arrangement and intermolecular interaction of the compound can be adjusted through reticular chemistry, thereby improving its optoelectronic properties . Furthermore, the compound’s action can be enabled or enhanced when integrated into a metal–organic framework .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,2’:6’,2’‘-Terpyridin]-4’-amine typically involves the oxidative coupling of pyridines. One common method starts with 2-acetylpyridine, which reacts with N,N-dimethylformamide dimethyl acetal to produce an enaminone. This intermediate undergoes a base-catalyzed reaction with carbon disulfide, followed by alkylation with methyl iodide, forming a diketone. The diketone then condenses with ammonium acetate to yield the terpyridine derivative .

Industrial Production Methods

Industrial production methods for [2,2’:6’,2’‘-Terpyridin]-4’-amine often involve large-scale synthesis using similar routes as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice .

Chemical Reactions Analysis

Types of Reactions

[2,2’:6’,2’‘-Terpyridin]-4’-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, [2,2’:6’,2’‘-Terpyridin]-4’-amine is widely used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are studied for their optical and electrochemical properties .

Biology and Medicine

Its ability to form complexes with metals like platinum makes it a candidate for anticancer research .

Industry

In the industrial sector, [2,2’:6’,2’‘-Terpyridin]-4’-amine is used in the synthesis of functional materials, including polymers and supramolecular structures. These materials have applications in catalysis, electronics, and materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2,2’:6’,2’‘-Terpyridin]-4’-amine is unique due to its tridentate binding mode, which allows it to form more stable and diverse metal complexes compared to bidentate ligands like bipyridine. This property makes it particularly valuable in the design of advanced materials and catalysts .

Properties

IUPAC Name

2,6-dipyridin-2-ylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4/c16-11-9-14(12-5-1-3-7-17-12)19-15(10-11)13-6-2-4-8-18-13/h1-10H,(H2,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROISIAUYBSOVRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20572936
Record name [1~2~,2~2~:2~6~,3~2~-Terpyridin]-2~4~-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193944-66-0
Record name [1~2~,2~2~:2~6~,3~2~-Terpyridin]-2~4~-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is unique about the structure of [2,2':6',2''-Terpyridin]-4'-amine compared to other terpyridines?

A1: [2,2':6',2''-Terpyridin]-4'-amine exhibits an unusual crystal structure due to intramolecular hydrogen bonding. X-ray crystallography revealed that the amino protons form hydrogen bonds with the nitrogen atoms of the terminal pyridine rings. [] This interaction influences the molecule's conformation, causing the two terminal rings to deviate from the plane of the central pyridine ring. This structural feature can impact its coordination behavior with metal ions.

Q2: How does [2,2':6',2''-Terpyridin]-4'-amine contribute to the synthesis of more complex molecules?

A2: [2,2':6',2''-Terpyridin]-4'-amine serves as a versatile building block for synthesizing larger ligands. For instance, it reacts with 4'-bromo-2,2':6',2''-terpyridine to produce bis(2,2':6',2''-terpyridin-4'-yl)amine in a solvent-free reaction. [] This new ligand, featuring two terpyridine units linked by an amine bridge, offers intriguing possibilities for creating multinuclear metal complexes with potentially unique electrochemical and photophysical properties.

Q3: What types of metal complexes can be formed using [2,2':6',2''-Terpyridin]-4'-amine?

A3: [2,2':6',2''-Terpyridin]-4'-amine can coordinate to various transition metals, including iron(II) and ruthenium(II), forming both homoleptic and heteroleptic complexes. [] In homoleptic complexes, all ligands surrounding the metal ion are identical, while heteroleptic complexes feature different types of ligands. The ability to form both types of complexes with this ligand opens up opportunities for tuning the electrochemical and photophysical properties of the resulting metal complexes for various applications.

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